molecular formula C10H13NO3 B14045331 4-Methyl-3-hydroxyphenylalanine CAS No. 17028-04-5

4-Methyl-3-hydroxyphenylalanine

Katalognummer: B14045331
CAS-Nummer: 17028-04-5
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: XPQWRBDSYUTCDD-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-4-methylbenzaldehyde and amino acids. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-hydroxy-4-methylbenzaldehyde, while nitration of the aromatic ring could produce 3-nitro-4-methylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: Contains an additional hydroxyl group on the phenyl ring.

Uniqueness

The presence of both the hydroxyl and methyl groups on the phenyl ring of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

17028-04-5

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

(2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI-Schlüssel

XPQWRBDSYUTCDD-QMMMGPOBSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O

Kanonische SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.